molecular formula C9H13F3N4O2S B13315864 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B13315864
M. Wt: 298.29 g/mol
InChI Key: SRIFDHDSGJGFPC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C9H14ClF3N4O2S. It is known for its unique structure, which includes a trifluoromethyl group, a piperidine ring, and a pyrazole ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13F3N4O2S

Molecular Weight

298.29 g/mol

IUPAC Name

1,1,1-trifluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C9H13F3N4O2S/c10-9(11,12)19(17,18)15-7-5-14-16(6-7)8-1-3-13-4-2-8/h5-6,8,13,15H,1-4H2

InChI Key

SRIFDHDSGJGFPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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